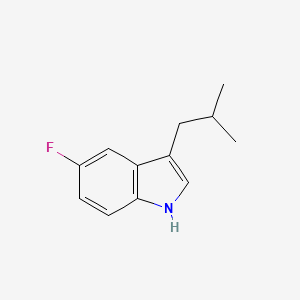
5-Fluoro-3-isobutyl-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-Fluoro-3-isobutyl-1H-indole” is a chemical compound with the molecular formula C12H14FN . It is a derivative of indole, which is a heterocyclic compound that has been found in many important synthetic drug molecules . Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Synthesis Analysis
Indole derivatives can be synthesized using a variety of methods. One such method is the Fischer indolisation–indole N-alkylation sequence, which is a one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles . This procedure is rapid, operationally straightforward, generally high yielding, and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .
Molecular Structure Analysis
The molecular structure of “5-Fluoro-3-isobutyl-1H-indole” includes a benzopyrrole nucleus, which contains 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons), making it aromatic in nature . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .
Chemical Reactions Analysis
Indole derivatives have been found to react in a variety of ways. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .
科学的研究の応用
Synthetic Cannabinoids Detection and Analysis
Research has focused on the detection of synthetic cannabinoids, such as 5F-MDMB-PICA, which shares structural similarities with the indole class of compounds. Mogler et al. (2018) highlighted the abuse of these substances and their detection in 'legal high' products and human urine samples. This work underscores the importance of analytical methods in identifying the presence of synthetic cannabinoids in biological and product samples Mogler et al., 2018.
Pharmaceutical Development
Indole derivatives have been investigated for their pharmaceutical properties, such as in the development of HIV-1 attachment inhibitors. Wang et al. (2003) described the enhanced potency of a 4-fluoro derivative indole compound, showcasing the potential for developing new treatments for HIV Wang et al., 2003.
Metabolism Studies
The metabolism of novel synthetic cannabinoids has been studied to understand their biotransformation in the human body. Sobolevsky et al. (2015) examined the in vitro metabolism of cannabinoids APICA and its fluorinated analogue, providing insights into the metabolic pathways of these compounds Sobolevsky et al., 2015.
Anticancer Research
The synthesis of indole derivatives for potential anticancer applications is another area of interest. Novel compounds featuring isoquinoline and indole moieties were developed, showing significant antitumor activity in vitro, which could lead to new cancer treatments Zhao et al., 2018.
将来の方向性
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Researchers have shown interest in synthesizing various scaffolds of indole for screening different pharmacological activities . Therefore, the future directions in the study of “5-Fluoro-3-isobutyl-1H-indole” and other indole derivatives could involve further exploration of their biological activities and potential therapeutic applications.
特性
IUPAC Name |
5-fluoro-3-(2-methylpropyl)-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN/c1-8(2)5-9-7-14-12-4-3-10(13)6-11(9)12/h3-4,6-8,14H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKISFOZHHMIAGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CNC2=C1C=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-3-isobutyl-1H-indole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

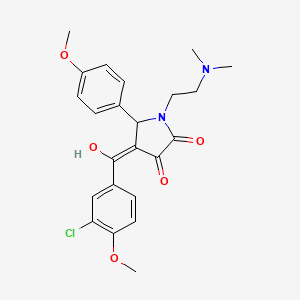
![2-Methyl-2-[5-(trifluoromethyl)thiophen-2-yl]propanoic acid](/img/structure/B2555251.png)
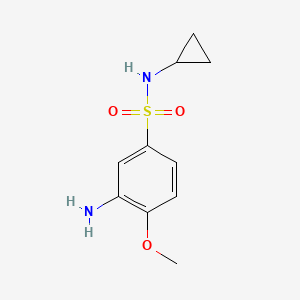
![5-(benzyloxy)-N-[2-(1H-indol-3-yl)ethyl]-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2555254.png)
![Methyl (4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)carbamate](/img/structure/B2555255.png)
![(E)-4-[2-[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino]ethylamino]-4-oxobut-2-enoic acid](/img/structure/B2555257.png)
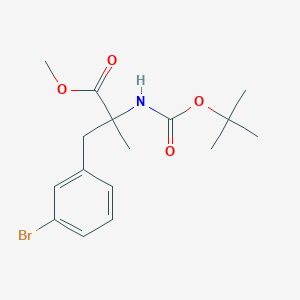
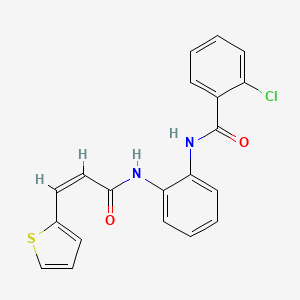
![tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate](/img/no-structure.png)
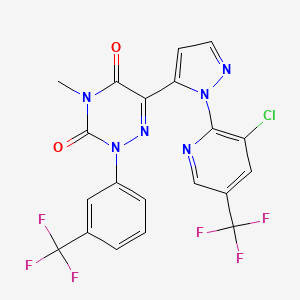
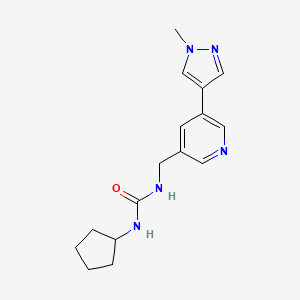
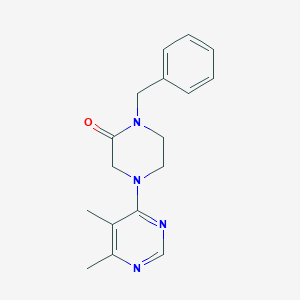
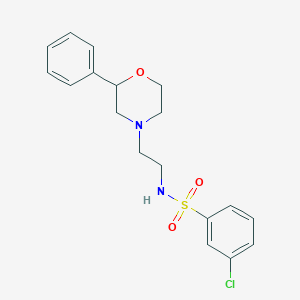
![[5-(methoxymethyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B2555270.png)